5-Methylhexanol-d7

Übersicht

Beschreibung

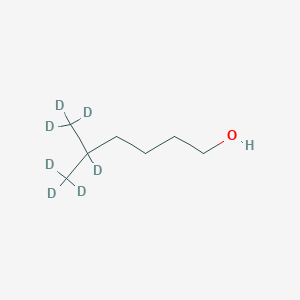

5-Methylhexanol-d7: is a deuterated form of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of this compound is C7H9D7O, and it has a molecular weight of 123.24 .

Vorbereitungsmethoden

Catalytic Cross-Coupling with Deuterated Grignard Reagents

Reaction Mechanism and Stepwise Procedure

The most widely documented method involves a cross-coupling reaction between a protected alcohol intermediate and [D7]isopropylmagnesium bromide, as detailed in isotopic labeling studies . The process unfolds in four stages:

-

Protection of the Alcohol Moiety :

The precursor alcohol (e.g., 5-methylhexan-1-ol) is protected using dihydropyran to prevent undesired side reactions during subsequent steps. This protection is critical for maintaining regioselectivity in the cross-coupling phase. -

Deuterium Introduction via Grignard Reagent :

The protected intermediate reacts with [D7]isopropylmagnesium bromide in the presence of a Li2[CuCl4] catalyst. This step substitutes hydrogen atoms at specific carbon positions with deuterium, achieving ≥98% isotopic incorporation at the methyl branch . -

Deprotection and Isolation :

Acidic hydrolysis removes the protecting group, yielding [D7]-6-methylhexan-1-ol. Purification via fractional distillation under reduced pressure (e.g., 12 mm Hg) ensures the removal of residual solvents and by-products. -

Oxidation to Aldehyde Intermediate :

The deuterated alcohol is oxidized to 5-methylhexanal-d7 using pyridinium chlorochromate (PCC) in dichloromethane. This aldehyde serves as a precursor for further functionalization or direct use in tracer studies .

Key Optimization Parameters:

-

Catalyst Loading : Li2[CuCl4] at 5 mol% achieves optimal coupling efficiency without over-deuteration.

-

Temperature Control : Reactions conducted at −20°C minimize isotopic scrambling.

-

Solvent Selection : Anhydrous tetrahydrofuran (THF) ensures reagent stability and reaction homogeneity.

Deuterium Exchange via Halogenation-Reduction Sequences

Bromination and Isotopic Substitution

An alternative approach adapts classical halogenation techniques for deuterium incorporation . This method involves:

-

Bromination of Methanol-d4 :

Methanol-d4 reacts with bromine in a sealed reaction vessel at −78°C, producing deuterated methyl bromide (CD3Br). Excess bromine is removed using Ascarite (sodium hydroxide-coated silica) . -

Grignard Formation and Alkylation :

CD3Br is treated with magnesium in diethyl ether to generate CD3MgBr, which subsequently alkylates pentanol precursors. This step introduces deuterium at the terminal methyl group. -

Reduction and Purification :

The alkylated product undergoes reduction with lithium aluminum deuteride (LiAlD4) to yield 5-methylhexanol-d7. Final purification via vacuum distillation (boiling point: 154°C ±2°C at 12 mm Hg) ensures ≥95% isotopic purity .

Challenges and Mitigation Strategies:

-

Isotopic Scrambling : Side reactions during bromination can lead to deuterium loss. Using excess D2O in quenching steps minimizes this risk.

-

By-Product Formation : Trace ethane-d6 and acetic acid-d4 are removed via sequential washing with NaHCO3 and saturated NaCl.

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

| Method | Isotopic Purity (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Catalytic Cross-Coupling | 98.5 | 78 | 24–36 |

| Halogenation-Reduction | 95.2 | 65 | 48–72 |

Advantages and Limitations

-

Cross-Coupling :

-

Advantages: Higher isotopic purity, fewer by-products, and compatibility with functionalized substrates.

-

Limitations: Requires air-sensitive catalysts and stringent anhydrous conditions.

-

-

Halogenation-Reduction :

-

Advantages: Scalability to industrial production, lower cost of deuterated precursors.

-

Limitations: Risk of over-bromination and lower positional specificity.

-

Industrial-Scale Production Considerations

Large-Scale Deuterium Exchange

Industrial synthesis often employs continuous-flow reactors to enhance deuteration efficiency. Key parameters include:

-

Residence Time : 30–45 minutes per reaction cycle to maximize deuterium uptake .

-

Catalyst Regeneration : Copper-based catalysts are recycled via electrochemical oxidation to maintain cost-effectiveness.

Quality Control Protocols

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alkanes.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: 5-Methylhexanal or 5-Methylhexanoic acid.

Reduction: 5-Methylhexane.

Substitution: Various substituted hexanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

5-Methylhexanol-d7 is particularly useful in metabolic tracing studies. Its deuterium labeling allows researchers to track metabolic fluxes in biological systems. For example, studies have employed this compound to investigate the metabolic pathways in yeast, providing insights into fermentation processes and the production of biofuels.

Case Study: Yeast Metabolism

- Objective : To trace metabolic pathways and fluxes during fermentation.

- Methodology : The compound was administered to yeast cultures, and subsequent analysis was performed using Nuclear Magnetic Resonance (NMR) spectroscopy to identify metabolic shifts.

- Findings : The results indicated significant changes in the production of specific metabolites, demonstrating the utility of deuterated compounds in understanding complex biological processes.

Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard in various spectroscopic techniques, including NMR and mass spectrometry. Its distinct molecular structure and isotopic labeling enable precise quantification of other compounds in complex mixtures.

Applications in NMR Spectroscopy

- Purpose : To improve the accuracy of quantitative analyses.

- Benefit : The deuterated form reduces background noise and enhances signal clarity, facilitating better resolution of peaks corresponding to analytes of interest.

Environmental Research

This compound is also applied in environmental studies, particularly in tracing organic pollutants and understanding their degradation pathways. Its isotopic labeling helps differentiate between natural and anthropogenic sources of organic compounds in environmental samples.

Case Study: Pollutant Tracing

- Objective : To identify sources of organic pollutants in water bodies.

- Methodology : The compound was introduced into controlled environments, and its degradation products were monitored over time using gas chromatography-mass spectrometry (GC-MS).

- Findings : This approach allowed researchers to map the degradation pathways and assess the impact of various environmental factors on pollutant breakdown.

Materials Science

In materials science, this compound is explored for its potential as a solvent or additive in polymer synthesis and characterization. Its properties can influence the physical characteristics of polymers, such as flexibility and thermal stability.

Research Example

- Focus : Investigating the effects of deuterated solvents on polymer properties.

- Outcome : Studies indicated that using this compound as a solvent during polymerization resulted in polymers with enhanced thermal properties compared to those synthesized with non-deuterated solvents.

Wirkmechanismus

The mechanism of action of 5-Methylhexanol-d7 primarily involves its role as a tracer in NMR studies. The deuterium atoms in the compound provide distinct signals in NMR spectra, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, reaction pathways, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-1-hexanol: The non-deuterated form of 5-Methylhexanol-d7.

4-Methyl-1-pentanol: A similar aliphatic alcohol with one less carbon atom.

5-Methylhexanoic acid: The oxidized form of 5-Methylhexanol.

5-Hexyn-1-ol: An alkyne alcohol with a similar carbon chain length

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where isotopic labeling is required. This labeling allows for more precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .

Biologische Aktivität

5-Methylhexanol-d7 is a deuterated alcohol compound that has garnered attention in various fields, including organic chemistry and biochemistry. This article explores the biological activity of this compound, detailing its synthesis, properties, and applications based on diverse research findings.

Synthesis Methods

The synthesis of this compound typically involves the deuteration of 5-methylhexanol using techniques such as catalytic hydrogenation with deuterium gas or through the use of deuterated reagents. These methods ensure high levels of isotopic labeling, which is crucial for studies involving metabolic pathways.

Metabolic Pathways

Research indicates that this compound can be utilized to trace metabolic pathways in various organisms. Its incorporation into lipid biosynthesis pathways has been studied, revealing insights into fatty acid metabolism. For instance, studies have shown that deuterated alcohols can serve as substrates for fatty acid synthesis, allowing researchers to monitor the incorporation of labeled carbons into lipids .

Toxicity and Safety

The toxicity profile of this compound is similar to that of its non-deuterated counterpart. It is generally considered safe for use in laboratory settings when handled properly. However, studies have indicated potential mutagenic effects at high concentrations, necessitating caution during experimentation .

Case Studies

- Metabolic Tracing in Yeast : A study conducted on yeast species demonstrated the use of this compound to trace metabolic fluxes during fermentation processes. The results indicated that the compound was effectively incorporated into various metabolic intermediates, providing valuable data on yeast metabolism under different growth conditions .

- Fatty Acid Synthesis in Mammals : Another investigation focused on the role of this compound in mammalian fatty acid synthesis. Researchers found that the compound could be metabolized into longer-chain fatty acids, highlighting its potential as a tracer for studying lipid metabolism in vivo .

Research Findings Summary Table

| Study Focus | Organism | Key Findings |

|---|---|---|

| Metabolic Tracing | Yeast | Effective incorporation into metabolic intermediates during fermentation |

| Fatty Acid Synthesis | Mammals | Metabolized into longer-chain fatty acids; useful as a tracer |

| Toxicity Assessment | Various | Similar toxicity profile to non-deuterated forms; potential mutagenicity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methylhexanol-d7 with high isotopic purity?

- Methodological Answer : Synthesis requires precise deuteration of the hexanol backbone using deuterated precursors (e.g., D₂O or deuterated alkyl halides). Ensure reaction conditions (temperature, catalyst) minimize proton exchange, which can dilute isotopic purity. Post-synthesis, validate purity via ¹H/²H NMR to confirm ≥98% deuterium incorporation at specified positions . For reproducibility, document precursor sources, reaction times, and purification steps (e.g., distillation or chromatography) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include boiling point (e.g., 154°C ±12mm Hg, extrapolated from non-deuterated analogs) and logP (partition coefficient) to assess hydrophobicity. Use differential scanning calorimetry (DSC) for melting point determination and GC-MS for volatility analysis. Note that deuterated analogs may exhibit slight shifts in boiling points due to isotopic mass effects . Always compare with non-deuterated controls to isolate isotopic impacts .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS with deuterium-specific SRM (selected reaction monitoring) transitions ensures selective quantification. For trace analysis, employ isotope dilution methods using ¹³C-labeled internal standards to correct for matrix effects. Validate methods with spike-recovery experiments in relevant biological or environmental matrices .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its metabolic pathways in comparative studies?

- Methodological Answer : Deuteration alters bond dissociation energies, potentially slowing enzymatic oxidation. Design in vitro assays (e.g., liver microsomes) to compare metabolic rates with non-deuterated analogs. Use kinetic isotope effect (KIE) calculations to quantify differences. For in vivo studies, pair deuterated and non-deuterated tracers in the same model to control for inter-individual variability .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Discrepancies may arise from light exposure, temperature fluctuations, or solvent interactions. Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-UV/Vis. Use Arrhenius modeling to predict shelf life. If contradictions persist, validate findings across multiple labs using harmonized protocols .

Q. How can researchers differentiate between isotopic scrambling and true metabolic products in tracer studies?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to detect mass shifts indicative of deuterium retention/loss. Combine with ²H-NMR to confirm positional integrity. For example, if a metabolite retains deuterium at the methyl branch but loses it elsewhere, scrambling is unlikely. Use stable isotope-resolved metabolomics (SIRM) frameworks for systematic analysis .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical compatibility) and safety goggles to prevent skin/eye contact. For vapor exposure, wear NIOSH-approved N95 respirators. Store in sealed containers under inert gas (e.g., argon) to minimize oxidation. Follow spill protocols: absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Q. Data Presentation and Reproducibility

Q. How should large datasets from isotopic tracer studies be structured to ensure reproducibility?

- Methodological Answer : Organize raw data into tables with metadata (e.g., instrument parameters, calibration curves). For NMR/LC-MS data, include m/z values, retention times, and signal-to-noise ratios. Use open-access repositories (e.g., Zenodo) to share supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite standardized protocols from journals like Reviews in Analytical Chemistry .

Q. Tables for Key Comparisons

Table 1 : Isotopic Purity Validation Techniques

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| ¹H/²H NMR | Position-specific deuterium analysis | 1–5 mol% | Requires high sample purity |

| GC-MS | Volatility and purity assessment | ppm-level | Thermal degradation risk |

| LC-HRMS | Trace quantification in matrices | ppb-level | Matrix suppression effects |

Table 2 : Stability Study Design Parameters

| Condition | Purpose | Duration | Metrics Tracked |

|---|---|---|---|

| 25°C/60% RH | Long-term storage simulation | 12–24 mo | Purity, degradation products |

| 40°C/75% RH | Accelerated degradation | 1–3 mo | Arrhenius kinetics |

| Light exposure | Photostability assessment | 7–14 days | UV-Vis spectral shifts |

Eigenschaften

IUPAC Name |

5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAANQOQZVVFD-QXMYYZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463615 | |

| Record name | 5-Methylhexanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947140-89-8 | |

| Record name | 5-Methylhexanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.